![molecular formula C11H15N B3048954 (2E)-N-ethyl-3-phenylprop-2-en-1-amine CAS No. 188049-29-8](/img/structure/B3048954.png)
(2E)-N-ethyl-3-phenylprop-2-en-1-amine
Overview
Description
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield percentages and discussion of the reaction mechanisms .Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Synthesis of Imidazolone Derivatives
A study by Bezenšek et al. (2012) outlines a one-pot synthesis of imidazolone derivatives, starting from (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one, which is closely related to the compound of interest. The process involves Michael addition, substitution, and cyclization steps, showcasing the use of enaminones in constructing complex heterocyclic structures (Bezenšek, Grošelj, Stare, Svete, & Stanovnik, 2012).
Amination of Biomass-based Alcohols
Pera-Titus and Shi (2014) discuss catalytic amination of biomass-based alcohols, a process relevant to the conversion of alcohols to amines, highlighting the broader applicability of amine derivatives in producing industrially significant compounds. Although not directly involving the specific compound, this research underscores the importance of amines in sustainable chemical synthesis (Pera-Titus & Shi, 2014).
Aminolysis Rate Enhancement
Cammenberg, Hult, and Park (2006) explore the lipase-catalyzed N-acylation of amines, a reaction mechanism that could potentially involve compounds like "(2E)-N-ethyl-3-phenylprop-2-en-1-amine". Their study provides insights into how specific interactions can enhance aminolysis rates, relevant to the synthesis of enantiopure amines (Cammenberg, Hult, & Park, 2006).
Electrochemical Synthesis
Kumari and Sharma (2011) detail the electrochemical synthesis of a related compound, showcasing the utility of electrochemical methods in the synthesis of complex amines and demonstrating the diverse synthetic routes available for compounds with similar structures (Kumari & Sharma, 2011).
Photocatalytic Properties
Liu et al. (2015) investigate the photocatalytic properties of iodoplumbate hybrids directed by various amines, including aromatic and aliphatic types. This research illustrates the potential application of amines in enhancing the properties of hybrid materials for environmental remediation (Liu, Shi, Han, Zhang, Li, Li, Zhang, Liu, Zhang, & Li, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-N-ethyl-3-phenylprop-2-en-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-12-10-6-9-11-7-4-3-5-8-11/h3-9,12H,2,10H2,1H3/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMUXHUOCLCTEV-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC=CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC/C=C/C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-ethyl-3-phenylprop-2-en-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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